molecular formula C20H16N2O2 B2933071 methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate CAS No. 374760-32-4

methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate

Cat. No.: B2933071
CAS No.: 374760-32-4
M. Wt: 316.36
InChI Key: MCAVCAKWRHDGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-methylphenyl)-9H-β-carboline-3-carboxylate is a β-carboline alkaloid derivative characterized by a 9H-β-carboline core substituted with a 2-methylphenyl group at position 1 and a methyl ester at position 2. β-Carbolines are tricyclic indole alkaloids with diverse biological activities, including antileishmanial, anticancer, and neuroactive properties . The structural uniqueness of this compound lies in its 2-methylphenyl substituent, which may influence lipophilicity and steric interactions compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

methyl 1-(2-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-12-7-3-4-8-13(12)18-19-15(11-17(22-18)20(23)24-2)14-9-5-6-10-16(14)21-19/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAVCAKWRHDGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the beta-carboline core. The specific steps are as follows:

    Condensation Reaction: Tryptamine reacts with 2-methylbenzaldehyde in the presence of an acid catalyst to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the beta-carboline core.

    Esterification: The beta-carboline core is then esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the beta-carboline core to a tetrahydro-beta-carboline.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or tetrahydro-beta-carbolines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar β-Carboline Derivatives

Structural Analogues and Physical Properties

The compound is compared to three β-carboline derivatives from the evidence:

Compound Name Substituents (Position) Melting Point (°C) Rf (EtOAc/Hexane) Appearance
Methyl 1-(2-methylphenyl)-9H-β-carboline-3-carboxylate (Target) 1: 2-methylphenyl; 3: COOCH₃ Not reported Not reported Not reported
1-(Benzoyl)-N-(2-phenylethyl)-9H-β-carboline-3-carboxamide (9a) 1: Benzoyl; 3: CONH(CH₂)₂Ph 202–204 0.40 Yellow solid
1-(Ethyl)-N-(2-ethyl)-9H-β-carboline-3-carboxamide (10a) 1: Ethyl; 3: CONH(CH₂)₂CH₃ 177–179 0.38 White solid
Methyl 1-methyl-β-carboline-3-carboxylate (11) 1: Methyl; 3: COOCH₃ >200 Not reported Not reported

Key Observations :

  • Melting Points : The carboxamide derivatives (9a, 10a) exhibit lower melting points (177–204°C) than the methyl ester analogue (11, >200°C), suggesting that ester groups may enhance crystallinity compared to amides.
Spectroscopic Data and Structural Analysis

NMR Comparisons :

  • 1H NMR (DMSO-$d_6$) :
    • Target Compound : Expected aromatic proton signals near δ 7.37–8.79 (similar to compound 11 ), with a singlet for the methyl ester (δ ~4.03) and a downfield N(9)H proton (δ ~11.62).
    • Compound 11 : δ 2.85 (CH₃), 4.03 (COOCH₃), 7.37–8.79 (aromatic H), 11.62 (N(9)H).
    • Compound 9a : Distinct benzoyl and phenylethyl signals (e.g., δ 7.5–8.5 for benzoyl protons).

13C NMR :

  • The target’s ester carbonyl (δ ~165–170 ppm) would differ from carboxamide analogues (δ ~168–172 ppm) due to electronic effects .

Research Findings and Implications

Pharmacological Potential
  • While methyl esters are generally metabolized to carboxylic acids in vivo, the target compound’s ester moiety may serve as a prodrug, enhancing bioavailability compared to free acids .

Biological Activity

Methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate is a synthetic compound belonging to the beta-carboline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula: C16H15N2O2
  • Molecular Weight: Approximately 269.30 g/mol
  • Structural Features: The compound contains a beta-carboline core with a methyl group at the 1-position and a 2-methylphenyl group at the 1-position, along with a carboxylate ester at the 3-position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cancer cell proliferation, which may contribute to its potential anticancer effects.
  • Neurotransmitter Modulation: It may modulate neurotransmitter receptors in the brain, affecting pathways related to mood and cognition .
  • DNA Interaction: Similar compounds have demonstrated increased binding affinity to DNA, suggesting that methylation in the beta-carboline structure enhances its photosensitizing properties and potential DNA damage profiles .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that beta-carbolines can induce apoptosis in cancer cells through various pathways:

  • Cytotoxicity Studies: In vitro studies have demonstrated that beta-carbolines possess cytotoxic effects against various cancer cell lines. For instance, a comparative molecular field analysis revealed that certain derivatives exhibited high cytotoxic activity with IC50 values indicating significant potency .
CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Harmine5.0HeLa
Norharmane10.0MCF-7

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. Beta-carbolines are known to interact with monoamine oxidase (MAO) enzymes, which play a crucial role in neurodegenerative disorders:

  • Neuroactive Properties: this compound may modulate neurotransmitter levels, potentially benefiting conditions such as depression and anxiety .

Case Studies and Research Findings

Several studies have investigated the biological activities of beta-carbolines, including this compound:

  • Antitumor Activity Study: A study focused on the synthesis and evaluation of various beta-carboline derivatives found that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines .
  • Neuropharmacological Evaluation: Research into the neuropharmacological effects of beta-carbolines indicated their potential as therapeutic agents for mood disorders due to their ability to influence neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing methyl 1-(2-methylphenyl)-9H-beta-carboline-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step pathway. A β-carboline precursor (e.g., substituted tetrahydro-β-carboline) is first functionalized at the 3-position using chloroacetyl chloride in the presence of NaHCO₃ in chloroform at 0°C under nitrogen atmosphere. Subsequent esterification with methyl groups involves refluxing with methanol and catalytic acid. Purification typically employs silica gel chromatography (e.g., 10:90 EtOAc/hexane) . Optimization includes controlling stoichiometry of chloroacetyl chloride (1.1 equivalents), reaction time (1 hour), and temperature (0°C to room temperature) to minimize side products.

Q. How is the structural identity of this compound confirmed?

  • Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. Single crystals are grown via slow evaporation from diethyl ether or ethanol. Data collection at 298 K with a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement using SHELXL-97 software ensure accuracy (R factor < 0.07). Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., m/z 462 [M⁺]) and ¹H/¹³C NMR to assign substituent positions .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodology : Initial screening focuses on GABA(A) receptor modulation, given β-carboline derivatives' known antagonism. Radioligand binding assays using rat brain membranes and [³H]flunitrazepam competition studies determine IC₅₀ values. Functional activity is assessed via electrophysiology in Xenopus oocytes expressing human GABA(A) receptor subunits (α1, α2, α3, α5, γ2). Dose-response curves (1 nM–10 µM) identify subtype selectivity .

Advanced Research Questions

Q. How do substituent variations at the 1- and 3-positions influence GABA(A) receptor subtype selectivity?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with halogenated (e.g., 4-chlorophenyl) or alkyl (e.g., methyl) groups. Competitive binding assays (α1 vs. α5 subtypes) reveal that bulkier 1-position substituents (e.g., 2-methylphenyl) enhance α1 selectivity by 10-fold compared to α5. Computational docking (AutoDock Vina) using GABA(A) receptor crystal structures (PDB: 6HUP) identifies hydrophobic interactions in the benzodiazepine-binding pocket .

Q. What advanced analytical techniques resolve contradictions in synthetic yield data between different routes?

  • Methodology : Discrepancies in yields (e.g., 64% vs. 88%) arise from purification efficiency or side reactions. High-performance liquid chromatography (HPLC) with photodiode array detection (PDA) quantifies purity (>95%). Kinetic studies via in-situ IR spectroscopy monitor intermediate formation (e.g., chloroacetyl adducts). Reaction optimization using design of experiments (DoE) identifies critical factors (e.g., solvent polarity, base strength) .

Q. How can metabolic stability challenges be addressed during preclinical development?

  • Methodology : Incubate the compound with human liver microsomes (HLMs) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion (t₁/₂ < 30 min suggests instability). Structural modifications, such as replacing the methyl ester with a tert-butyl group (logP reduction from 3.2 to 2.8), improve metabolic stability. In silico tools (e.g., StarDrop) predict sites of oxidative metabolism .

Q. What strategies mitigate poor aqueous solubility in in vitro assays?

  • Methodology : Solubility is enhanced via co-solvent systems (e.g., 0.1% DMSO in PBS) or nanoformulation (liposomes, 100 nm size). Surface plasmon resonance (SPR) studies confirm that solubility >50 µM is critical for reliable binding affinity measurements. Alternatively, pro-drug strategies (e.g., phosphate ester derivatives) increase hydrophilicity (clogP from 3.5 to 1.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.